molecular formula C14H8N2S3 B377800 (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 332045-95-1

(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B377800
CAS No.: 332045-95-1
M. Wt: 300.4g/mol
InChI Key: VVZUYJXZICMASK-YFHOEESVSA-N
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Description

(Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a synthetic chemical derivative designed for advanced oncology and medicinal chemistry research. This compound belongs to a class of molecules integrating thiophene and thiazole heterocycles, which are recognized for their significant potential in anticancer applications . The molecular hybridization of these distinct heterocyclic systems is a strategic approach in drug discovery, often leading to enhanced biological activity by combining the pharmacological properties of each moiety . Thiophene-based compounds have demonstrated a remarkable ability to interact with multiple biological targets implicated in cancer progression , while the thiazole ring is a privileged structure found in numerous therapeutic agents with documented cytotoxicity and kinase inhibition properties . Preliminary research on related structural analogs indicates that such hybrids can exhibit promising antiproliferative effects . The presence of the acrylonitrile group in this (Z)-configuration can contribute to its electronic properties and potential interaction with biological nucleophiles, which may be leveraged in the design of enzyme inhibitors. This compound serves as a valuable building block for researchers exploring new chemical entities for targeted therapies, particularly in screening programs against various cancer cell lines. It is supplied as a research-grade material to facilitate the discovery and development of novel therapeutic candidates. This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(Z)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S3/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUYJXZICMASK-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Spectroscopic Data for (Z)-3-(Thiophen-2-yl)-2-(4-(Thiophen-2-yl)Thiazol-2-yl)Acrylonitrile

Technique Data
IR (KBr) ν 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C), 1510 cm⁻¹ (C=N)
¹H NMR (400 MHz) δ 8.21 (s, 1H, thiazole-H), 7.45–7.10 (m, 6H, thiophene-H)
¹³C NMR δ 160.2 (C=N), 140.5 (C≡N), 128.3–125.1 (thiophene-C)
X-ray Diffraction Confirms (Z)-configuration with dihedral angle of 178.5° between rings

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Preparation Methods

Method Conditions Yield Reaction Time Purity
CyclocondensationReflux in ethanol, 80°C60–75%6–8 hours>95%
KnoevenagelMicrowave, solvent-free50–65%10–20 minutes>98%
Multi-StepDMF, stepwise reactions45–60%12–24 hours90–95%
One-Pot MicrowaveMicrowave irradiation65–70%20 minutes>97%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitrile group can yield primary amines, which can further participate in various functionalization reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophenes or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiophene-based compounds, including (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, in the development of anticancer agents. For instance, derivatives of thiophene have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as HepG-2 (human hepatocellular carcinoma) and A549 (human lung carcinoma) cells. These compounds often exhibit mechanisms that inhibit key enzymes involved in cancer cell proliferation, making them promising candidates for further development as therapeutic agents .

Antimicrobial Properties

The compound's structure allows for interactions with biological targets, leading to potential antimicrobial applications. Research indicates that certain thiophene derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria. For example, studies have shown that modifications to the thiophene ring can enhance antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Organic Electronics

Thiophene derivatives are extensively studied for their applications in organic electronics due to their favorable electronic properties. The compound this compound can be utilized in the synthesis of conductive polymers or organic semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their ability to form stable thin films with good charge transport properties makes them suitable for these applications .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as nucleophilic additions and cycloadditions, leading to the formation of more complex molecular architectures. This property is particularly valuable in the synthesis of novel compounds with tailored biological activities or material properties .

Case Study 1: Anticancer Activity Evaluation

A study involved synthesizing a series of thiophene-based acrylonitriles and evaluating their anticancer properties against multiple cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity compared to standard drugs like cisplatin. This illustrates the potential of this compound as a lead compound in drug discovery efforts aimed at developing new anticancer therapies .

Case Study 2: Development of Conductive Polymers

In another study, researchers explored the use of thiophene derivatives in creating conductive polymers for electronic applications. The synthesized polymers exhibited excellent electrical conductivity and thermal stability, making them suitable for use in devices such as OLEDs and OPVs. The incorporation of this compound into these polymer matrices demonstrated enhanced performance characteristics compared to traditional materials .

Mechanism of Action

The mechanism by which (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The electron-rich thiophene and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacing thiophene with benzo[d]thiazole (as in TP1) red-shifts absorption/emission due to enhanced intramolecular charge transfer (ICT) . The target compound’s thiophene-thiazole framework may offer intermediate electronic properties.
  • Synthesis: Most acrylonitriles are synthesized via Knoevenagel or aldol condensations. Microwave-assisted methods () improve yield and reduce reaction time .

Electronic and Photophysical Properties

  • TP1 : Exhibits strong ICT with λabs = 550 nm, enabling cyanide sensing via nucleophilic addition to the acrylonitrile group .
  • TPA-TT: Used in polymer solar cells due to broad absorption in visible-NIR regions; the diphenylamino group enhances hole transport .
  • Target Compound : Predicted to have moderate ICT from thiophene to acrylonitrile, suitable for optoelectronic applications. The Z-configuration may limit conjugation length compared to E-isomers.

Biological Activity

(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C15H12N2S3
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Cell Cycle Arrest : Thiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the inhibition of specific kinases involved in cell proliferation.
    • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes critical for cancer cell survival.

Antimicrobial Activity

Thiophene derivatives have also shown promise as antimicrobial agents. The compound's structural features may contribute to its ability to inhibit bacterial growth.

  • In Vitro Studies :
    • A series of thiophene derivatives were tested against various pathogens, showing significant activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
    • For instance, compounds related to this compound demonstrated effective inhibition against Staphylococcus aureus and other Gram-positive bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole and thiophene derivatives demonstrated that compounds structurally similar to this compound exhibited promising anticancer activity against HepG2 and A549 cell lines. The most potent compound showed an IC50 value of approximately 5 µM, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of thiophene-containing compounds. The findings revealed that certain derivatives significantly reduced biofilm formation in bacterial cultures, suggesting a potential application in treating biofilm-associated infections .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerHepG25 µM
AnticancerA5498 µM
AntimicrobialStaphylococcus aureus0.25 µg/mL
AntimicrobialEscherichia coli0.30 µg/mL

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence stereochemical outcomes?

  • Methodology :

  • Thiazole Ring Formation : React α-haloketones (e.g., phenacyl bromides) with thiourea under reflux in ethanol to form the thiazole core .
  • Acrylonitrile Introduction : Use Knoevenagel condensation with substituted aldehydes and malononitrile in the presence of a base (e.g., piperidine) to introduce the acrylonitrile group. Temperature control (60–80°C) and solvent selection (DMF or THF) are critical for achieving the (Z)-isomer .
  • Stereochemical Control : Monitor reaction progress via TLC/HPLC and confirm configuration using NOESY NMR or X-ray crystallography .

Q. How can spectroscopic techniques (NMR, UV-Vis) be optimized to characterize this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO or CDCl₃ to resolve signals from thiophene protons (δ 6.8–7.5 ppm) and acrylonitrile carbons (δ 110–120 ppm). 2D NMR (COSY, HSQC) clarifies coupling between thiazole and thiophene groups .
  • UV-Vis : Analyze π→π* transitions of the conjugated system (λₐᵦₛ ~300–400 nm) in acetonitrile to assess electronic properties for material science applications .

Q. What crystallographic methods are suitable for resolving the stereochemistry and intermolecular interactions of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement. Key parameters include hydrogen-bonding interactions (C–H⋯N, C–H⋯π) and dihedral angles between thiophene/thiazole planes .
  • Thermal Stability : Pair with TGA/DSC to evaluate melting points and decomposition pathways .

Advanced Research Questions

Q. How do computational methods (DFT, NBO analysis) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Compare with experimental UV-Vis data .
  • NBO Analysis : Identify hyperconjugative interactions (e.g., π→π* delocalization) influencing stability and regioselectivity in reactions .

Q. What strategies address contradictions in reported synthetic yields or purity across studies?

  • Methodology :

  • Side-Reaction Mitigation : Use scavengers (e.g., molecular sieves) to minimize hydrolysis of acrylonitrile groups during synthesis .
  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol) to isolate the (Z)-isomer .

Q. How can the compound’s bioactivity be systematically evaluated against specific molecular targets?

  • Methodology :

  • Enzyme Assays : Test inhibition of kinases or cytochrome P450 isoforms using fluorescence-based assays. The thiazole ring may act as a hydrogen-bond acceptor .
  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., peroxiredoxin 5) and validate with in vitro antioxidant assays .

Q. What are the mechanistic pathways for its application in cyanide anion sensing?

  • Methodology :

  • ICT Mechanism : Study UV-Vis/fluorescence quenching upon cyanide addition via intramolecular charge transfer (ICT) modulation. The acrylonitrile group acts as a recognition site .
  • Detection Limits : Achieve sub-µM sensitivity using PBS-buffered aqueous media (ACN:H₂O = 1:9) .

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